Technical Guide: Physicochemical and Hypothetical Biological Properties of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
Technical Guide: Physicochemical and Hypothetical Biological Properties of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biological and pharmacological information presented in this document is hypothetical and for illustrative purposes only. Extensive literature and database searches have yielded no publicly available data on the biological activity of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide. The following sections on its mechanism of action, signaling pathways, and related experimental protocols are based on a speculative framework to demonstrate the format and depth of a technical guide as requested.
Core Chemical Properties
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core linked to a morpholinoethyl moiety. Its chemical structure suggests potential for hydrogen bonding and interactions with biological macromolecules.
| Property | Value | Source |
| IUPAC Name | 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide | N/A |
| CAS Number | 857486-15-8 | [1] |
| Molecular Formula | C₁₃H₁₉N₃O₂ | [2][3] |
| Molecular Weight | 249.31 g/mol | [2][4] |
| Canonical SMILES | C1COCCN1CCNC(=O)C2=CC=CC=C2N | N/A |
| LogP (Predicted) | 0.95 | [2] |
| Rotatable Bonds | 4 | [2] |
| Purity | Typically >95% (as commercially available) | [2] |
| Form | Solid | [2] |
Physicochemical Data (Predicted)
Due to the absence of experimentally determined data, the following physicochemical properties have been predicted using computational models. These values should be used as estimates and require experimental verification.
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| pKa (most basic) | 8.5 (tertiary amine) |
| pKa (most acidic) | 16.5 (amide) |
| Solubility | Predicted to be soluble in DMSO and methanol. |
Hypothetical Biological Activity: Inhibition of Fictitious Kinase "KinX"
For the purpose of this guide, we will hypothesize that 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide, hereafter referred to as "Compound 1," is an inhibitor of a fictitious serine/threonine kinase named "KinX." KinX is postulated to be a key component of the "Pro-inflammatory Signaling Pathway" (PSP), which is implicated in certain autoimmune disorders.
Hypothetical Mechanism of Action
Compound 1 is proposed to be a competitive inhibitor of ATP binding to the active site of KinX. The 2-aminobenzamide moiety is hypothesized to form key hydrogen bonds with the hinge region of the kinase, while the morpholinoethyl group occupies a hydrophobic pocket, contributing to its affinity and selectivity.
Hypothetical Signaling Pathway
The diagram below illustrates the hypothetical Pro-inflammatory Signaling Pathway (PSP) and the proposed point of intervention by Compound 1.
Caption: Hypothetical Pro-inflammatory Signaling Pathway (PSP) inhibited by Compound 1.
Experimental Protocols
Synthesis of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (Compound 1)
This protocol is adapted from a general method for the synthesis of 2-aminobenzamide derivatives.[5][6]
Workflow Diagram:
Caption: Workflow for the synthesis of Compound 1.
Materials:
-
Isatoic anhydride
-
2-(4-morpholinyl)ethanamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
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Magnetic stirrer with heating plate
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Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in anhydrous DMF.
-
To this solution, add 2-(4-morpholinyl)ethanamine (1.1 eq) dropwise while stirring.
-
Attach a reflux condenser and heat the reaction mixture to 120 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any remaining DMF.
-
Dry the product under vacuum to yield 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide as a solid.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Hypothetical KinX Inhibition Assay
This is a hypothetical protocol to assess the inhibitory activity of Compound 1 against the fictitious KinX.
Workflow Diagram:
Caption: Workflow for a hypothetical KinX inhibition assay.
Materials:
-
Recombinant human KinX enzyme
-
Biotinylated substrate peptide for KinX
-
ATP
-
Kinase assay buffer
-
Compound 1, serially diluted in DMSO
-
Stop reagent (e.g., EDTA)
-
Detection reagent (e.g., luminescence-based)
-
384-well microplate
-
Plate reader
Procedure:
-
To the wells of a 384-well microplate, add the KinX enzyme and kinase assay buffer.
-
Add serial dilutions of Compound 1 (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the reaction by adding the stop reagent.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Summary
2-amino-N-[2-(4-morpholinyl)ethyl]benzamide is a readily synthesizable compound with physicochemical properties that make it a candidate for biological screening. While no biological activity has been reported for this specific molecule, its structural motifs are present in various biologically active compounds. The hypothetical framework presented here illustrates how its properties could be investigated if a biological target were identified. Further research is required to determine the actual biological and pharmacological profile of this compound.
References
- 1. 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide | 857486-15-8 [amp.chemicalbook.com]
- 2. Hit2Lead | 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide | CAS# 857486-15-8 | MFCD03764852 | BB-9008799 [hit2lead.com]
- 3. 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide | 857486-15-8 [sigmaaldrich.com]
- 4. 857486-15-8|2-Amino-N-[2-(4-morpholinyl)ethyl]benzamide|2-Amino-N-[2-(4-morpholinyl)ethyl]benzamide|-范德生物科技公司 [bio-fount.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
